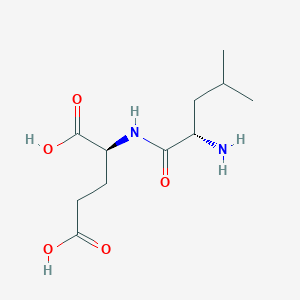

H-Leu-Glu-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNVDJGXRFEYTK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876600 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16364-31-1 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Leucyl-L-Glutamic acid biological functions

An In-depth Technical Guide to the Biological Functions of L-Leucyl-L-Glutamic Acid

Abstract

L-Leucyl-L-Glutamic acid is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-glutamic acid. While research has extensively characterized the individual roles of its constituent amino acids, the specific biological functions of the dipeptide entity are an emerging area of investigation. This technical guide synthesizes current knowledge to explore the metabolism, core biological functions, and potential therapeutic applications of L-Leucyl-L-Glutamic acid. By examining its role as a metabolic substrate, a signaling molecule precursor, and a modulator of key cellular pathways such as mTORC1 and neurotransmission, we provide a framework for understanding its significance in cellular physiology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dipeptide's potential impact on human health and disease.

Introduction: The Significance of Dipeptides in Biological Systems

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biomolecules that serve as intermediates in protein metabolism and as signaling molecules in their own right.[1][2] Unlike free amino acids, dipeptides are often absorbed more rapidly from the gut via specialized transporters, suggesting a unique physiological role.[3] L-Leucyl-L-Glutamic acid combines L-leucine, a potent activator of the mTORC1 signaling pathway crucial for protein synthesis and cell growth, with L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS) and a key player in cellular metabolism.[4][5][6][7] This guide will elucidate the known and inferred biological functions of this dipeptide, based on the well-established roles of its constituent parts and the unique metabolic pathways of dipeptides.

Biochemical Profile and Metabolism

L-Leucyl-L-Glutamic acid is formed through a condensation reaction between L-leucine and L-glutamic acid.[2] Its biological activity is intrinsically linked to its metabolism, which involves transport across cell membranes and subsequent hydrolysis into its constituent amino acids.

Physicochemical Properties of Constituent Amino Acids

The properties of L-Leucyl-L-Glutamic acid are derived from its constituent amino acids.

| Property | L-Leucine | L-Glutamic Acid |

| Classification | Essential, Nonpolar, Aliphatic[4] | Non-Essential, Acidic, Polar[4] |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₉NO₄ |

| Key Functions | Protein Synthesis, mTORC1 Activation[7] | Neurotransmission, Nitrogen Metabolism[5][] |

| Metabolic Fate | Ketogenic (can be converted to ketone bodies) | Glucogenic (can be converted to glucose)[9] |

Transport and Hydrolysis

Dietary proteins are broken down into amino acids and small peptides.[3] Dipeptides and tripeptides are transported into intestinal epithelial cells by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This process is often more efficient than the transport of free amino acids.[3] Once inside the cell, dipeptides like L-Leucyl-L-Glutamic acid are rapidly hydrolyzed by cytoplasmic peptidases into L-leucine and L-glutamic acid. This intracellular release allows the amino acids to exert their specific biological effects directly within the target cell.[10][11]

The metabolic pathway can be visualized as a two-step process: cellular uptake followed by enzymatic cleavage.

Core Biological Functions

The biological activities of L-Leucyl-L-Glutamic acid are a composite of the functions of L-leucine and L-glutamic acid, which are made available intracellularly following its transport and hydrolysis.

Nutrient Sensing and mTORC1 Pathway Activation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation requires the presence of growth factors and sufficient amino acids, with L-leucine being a particularly potent activator.[12][13] Leucine is sensed inside the cell by the Sestrin2 protein, which leads to the activation of the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb.[7]

By acting as a delivery vehicle for L-leucine, L-Leucyl-L-Glutamic acid can be inferred to be a potent activator of the mTORC1 pathway. This has significant implications for processes such as muscle protein synthesis, making the dipeptide a potential component of nutritional supplements for athletes or in clinical settings to combat sarcopenia.

Sources

- 1. Dipeptides and Peptides: Understanding the Building Blocks of Life - Oreate AI Blog [oreateai.com]

- 2. aqa.org.uk [aqa.org.uk]

- 3. Dipeptide - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Glutamic acid - Wikipedia [en.wikipedia.org]

- 6. acnp.org [acnp.org]

- 7. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ymdb.ca [ymdb.ca]

- 10. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Differential regulation of mTORC1 by leucine and glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dipeptide H-Leu-Glu-OH: A Technical Guide to its Core Characteristics and Scientific Exploration

Preamble: Charting the Unexplored Territory of a Simple Dipeptide

In the vast and intricate world of peptides, the simplest molecules can often hold the most profound and overlooked biological significance. This technical guide delves into the core scientific knowledge surrounding the dipeptide L-leucyl-L-glutamic acid (H-Leu-Glu-OH). While its constituent amino acids, L-leucine and L-glutamic acid, are cornerstones of protein biochemistry with well-documented physiological roles, the dipeptide itself remains a subject of nascent scientific inquiry. This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of H-Leu-Glu-OH, from its fundamental properties and natural occurrence to detailed methodologies for its synthesis, purification, and characterization. Our approach is rooted in established scientific principles, offering both a summary of current knowledge and a practical framework for future investigation into this intriguing molecule.

Section 1: The Molecular Architecture and Physicochemical Properties of H-Leu-Glu-OH

H-Leu-Glu-OH is a dipeptide formed from the covalent linkage of L-leucine and L-glutamic acid via a peptide bond. The leucine residue provides a hydrophobic isobutyl side chain, while the glutamic acid residue contributes a negatively charged carboxylic acid side chain at physiological pH. This amphipathic nature is a key determinant of its potential interactions and functions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₅ | PubChem |

| Molecular Weight | 260.29 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | PubChem |

| CAS Number | 16364-31-1 | Biosynth |

Section 2: Discovery and Natural Occurrence: A Tale of Two Amino Acids and a Plant

Historical Context: The Discovery of the Building Blocks

The journey to understanding H-Leu-Glu-OH begins with the discovery of its constituent amino acids.

-

L-Glutamic Acid: This amino acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen from wheat gluten.[1] Its role as a key excitatory neurotransmitter and its contribution to the "umami" taste were later elucidated.[1] Industrial-scale production of L-glutamic acid via fermentation began in 1958, revolutionizing its availability for various applications.[2]

-

L-Leucine: As an essential amino acid, L-leucine cannot be synthesized by the human body and must be obtained from dietary sources.[3] It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle protein synthesis.[4]

Natural Occurrence of H-Leu-Glu-OH: Evidence in Brassica napus

While the specific discovery of the dipeptide H-Leu-Glu-OH is not well-documented in readily available literature, its natural occurrence has been reported. A notable instance is its identification in Brassica napus (rapeseed). A 2024 study utilizing liquid chromatography-quadrupole time-of-flight (LC-QToF) mass spectrometry identified a class of dipeptides in Brassica napus seeds, providing strong evidence for the presence of H-Leu-Glu-OH in the plant kingdom.[5][6] The presence of dipeptides in plants is a growing area of research, with these molecules implicated in various physiological processes.[5]

Section 3: Biological Significance and Therapeutic Potential: An Unwritten Chapter

To date, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways directly mediated by H-Leu-Glu-OH. However, we can infer potential areas of interest based on the known functions of its constituent amino acids and related dipeptide structures.

-

L-Leucine's Role in mTOR Signaling: L-leucine is a potent activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] It is plausible that H-Leu-Glu-OH could modulate this pathway, although this remains to be experimentally validated.

-

L-Glutamic Acid as a Neurotransmitter: L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system.[8] The potential for H-Leu-Glu-OH to interact with glutamate receptors or influence glutamatergic signaling is an intriguing area for future neuroscience research.

-

γ-Glutamyl Dipeptides: A Point of Comparison: While H-Leu-Glu-OH has a standard α-peptide bond, γ-glutamyl dipeptides, where the linkage is through the γ-carboxyl group of glutamic acid, are known to possess unique "kokumi" taste properties and physiological functions by activating the calcium-sensing receptor (CaSR).[9][10] Investigating whether H-Leu-Glu-OH exhibits any CaSR activity could be a fruitful avenue of research.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for H-Leu-Glu-OH, based on the known activity of L-leucine.

Caption: Hypothetical signaling pathway for H-Leu-Glu-OH.

Section 4: Methodologies for the Scientific Investigation of H-Leu-Glu-OH

This section provides detailed, field-proven protocols for the synthesis, purification, and characterization of H-Leu-Glu-OH, grounded in established chemical principles.

Chemical Synthesis of H-Leu-Glu-OH

Two primary strategies for the chemical synthesis of H-Leu-Glu-OH are presented: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

This classical approach involves the stepwise coupling of protected amino acids in a suitable solvent.

Protocol: Solution-Phase Synthesis of H-Leu-Glu-OH

-

Protection of Amino Acids:

-

Protect the amino group of L-leucine with a Boc (tert-butyloxycarbonyl) group to yield Boc-Leu-OH.

-

Protect the α- and γ-carboxyl groups of L-glutamic acid as benzyl esters to yield H-Glu(OBzl)-OBzl.

-

-

Peptide Coupling:

-

Activate the carboxyl group of Boc-Leu-OH using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (HOSu).

-

React the activated Boc-Leu-OH with H-Glu(OBzl)-OBzl in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to form the protected dipeptide, Boc-Leu-Glu(OBzl)-OBzl.

-

-

Deprotection:

-

Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

-

Remove the benzyl ester protecting groups by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).

-

-

Purification:

-

Purify the final product, H-Leu-Glu-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: Workflow for solution-phase synthesis of H-Leu-Glu-OH.

SPPS offers a more streamlined approach, with the growing peptide chain anchored to a solid resin support.

Protocol: Solid-Phase Peptide Synthesis of H-Leu-Glu-OH

-

Resin Preparation:

-

Start with a pre-loaded Wang or Rink amide resin with Fmoc-Glu(OtBu)-OH attached.

-

-

Fmoc Deprotection:

-

Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the glutamic acid residue using a solution of 20% piperidine in DMF.

-

-

Amino Acid Coupling:

-

Activate Fmoc-Leu-OH (1.5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 equivalents) and HOBt (1-hydroxybenzotriazole) (1.5 equivalents) in the presence of a base like DIEA (N,N-diisopropylethylamine) (2 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminal leucine.

-

-

Cleavage and Deprotection:

-

Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (OtBu) using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[11]

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the final product by RP-HPLC.

-

Caption: Solid-phase peptide synthesis workflow for H-Leu-Glu-OH.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides.[12][13]

Protocol: RP-HPLC Purification of H-Leu-Glu-OH

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration over time to elute the peptide. The hydrophobic nature of the leucine side chain will influence its retention time.

-

-

Detection: Monitor the elution profile using UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions containing the purified peptide.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the purified H-Leu-Glu-OH as a white powder.

Structural Characterization

Unequivocal structural confirmation of the synthesized H-Leu-Glu-OH is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide. Tandem mass spectrometry (MS/MS) provides sequence information through fragmentation analysis.

Expected ESI-MS/MS Fragmentation Pattern for H-Leu-Glu-OH:

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of H-Leu-Glu-OH is expected to fragment primarily at the peptide bond, yielding characteristic b- and y-ions.

-

b-ions: Fragments containing the N-terminus.

-

y-ions: Fragments containing the C-terminus.

A study on the fragmentation of protonated peptides containing glutamic acid showed characteristic losses of water (H₂O) and the formation of a glutamic acid immonium ion.[9][14]

Caption: Primary fragmentation sites in H-Leu-Glu-OH for MS/MS analysis.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

Leucine Residue:

-

α-H: ~4.0-4.2 ppm (dd)

-

β-CH₂: ~1.5-1.7 ppm (m)

-

γ-CH: ~1.4-1.6 ppm (m)

-

δ-CH₃: ~0.9 ppm (d, 6H)

-

-

Glutamic Acid Residue:

-

α-H: ~4.2-4.4 ppm (dd)

-

β-CH₂: ~2.0-2.2 ppm (m)

-

γ-CH₂: ~2.4-2.6 ppm (t)

-

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

Leucine Residue:

-

Cα: ~55 ppm

-

Cβ: ~42 ppm

-

Cγ: ~26 ppm

-

Cδ: ~23, 24 ppm

-

C=O (peptide): ~175 ppm

-

-

Glutamic Acid Residue:

-

Cα: ~56 ppm

-

Cβ: ~30 ppm

-

Cγ: ~35 ppm

-

Cδ (carboxyl): ~182 ppm

-

C=O (α-carboxyl): ~178 ppm

-

These predicted values are based on typical chemical shifts for amino acid residues in peptides and may vary slightly depending on the solvent and pH.[15]

Section 5: Future Directions and Concluding Remarks

The study of H-Leu-Glu-OH is in its infancy. While this guide provides a robust framework for its synthesis and characterization, the biological frontier remains largely unexplored. Future research should focus on:

-

Definitive Identification and Quantification in Natural Sources: Expanding on the initial findings in Brassica napus to quantify H-Leu-Glu-OH and screen other plant and animal tissues for its presence.

-

Elucidation of Biological Activity: Systematic screening of H-Leu-Glu-OH in various biological assays to identify its potential roles in cell signaling, metabolism, and neurotransmission.

-

Structure-Activity Relationship Studies: Synthesis and testing of analogues of H-Leu-Glu-OH to understand the contributions of the leucine and glutamic acid residues to any observed biological effects.

References

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

- de Gruyter, W. (2008). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.

- Ghosh, A. (2016).

-

Harrison, A. G. (2003). Fragmentation of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry, 14(3), 254-265. [Link]

-

Khan Academy. Amino acid structure and classifications. [Link]

-

MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123. [Link]

-

MDPI. (2024). Comprehensive Quality Assessment of Brassica napus L. Seeds via HPTLC, LC-QToF, and Anatomical Investigation. Plants, 13(13), 1735. [Link]

-

National Center for Biotechnology Information. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17424. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 484684, Leu-Leu-Glu. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7009630, Leu-Glu. [Link]

- Nishimura, T., & Kato, H. (1988). Taste of free amino acids and peptides.

-

ResearchGate. (2017). The microbe-secreted isopeptide poly-γ-glutamic acid induces stress tolerance in Brassica napus L. seedlings by activating crosstalk between H2O2 and Ca2+. [Link]

-

ResearchGate. (2019). Leu and Ile signaling pathway. [Link]

-

Royal Society of Chemistry. (2007). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Technology Networks. (2024). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

Wikipedia. Leucine. [Link]

-

Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Atherton, P. J. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911-2923. [Link]

-

Yeast Metabolome Database. L-Glutamic acid (YMDB00271). [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. bepls.com [bepls.com]

- 3. L-Glutamic-acid-Production.pptx [slideshare.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Comprehensive Quality Assessment of Brassica napus L. Seeds via HPTLC, LC-QToF, and Anatomical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxytocin - Wikipedia [en.wikipedia.org]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. protocols.io [protocols.io]

- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

H-Leu-Glu-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Dipeptide Leucyl-Glutamic Acid: Synthesis, Characterization, and Potential Applications

Introduction

The dipeptide H-Leu-Glu-OH, also known as Leucyl-L-Glutamic Acid, is a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. Composed of the essential amino acid L-leucine and the excitatory amino acid L-glutamic acid, this dipeptide presents a unique combination of hydrophobic and acidic functionalities. This guide provides a comprehensive technical overview of H-Leu-Glu-OH, including its fundamental properties, synthesis methodologies, purification and characterization techniques, and potential applications in research and drug development.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of H-Leu-Glu-OH begins with its key identifiers and physicochemical characteristics. This information is crucial for sourcing, handling, and analytical purposes.

| Property | Value | Source |

| CAS Number | 16364-31-1 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | [1] |

| Synonyms | L-Leucyl-L-glutamic acid, Leu-Glu | [1] |

Synthesis of H-Leu-Glu-OH: A Methodological Overview

The synthesis of dipeptides such as H-Leu-Glu-OH can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The choice of methodology often depends on the desired scale of synthesis, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted technique for the synthesis of peptides, offering advantages in terms of ease of purification and the potential for automation. The general workflow for the synthesis of H-Leu-Glu-OH via Fmoc-based SPPS is outlined below.

Caption: A representative workflow for the solution-phase synthesis of H-Leu-Glu-OH.

Purification and Characterization

Ensuring the purity and verifying the identity of the synthesized H-Leu-Glu-OH are critical steps for its use in research and development.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for purifying peptides.

-

Principle: The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

-

Typical Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of an ion-pairing agent like TFA (0.1%), is typically employed.

-

Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide.

-

Detection: The peptide is detected by its absorbance at a low UV wavelength (typically 214 or 220 nm), where the peptide bond absorbs.

-

Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.

-

Characterization Techniques

-

Purpose: To confirm the molecular weight of the synthesized peptide.

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the calculated molecular weight of H-Leu-Glu-OH (260.29 Da).

-

Purpose: To confirm the structure and stereochemistry of the dipeptide.

-

Method: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule, confirming the correct sequence and the integrity of the amino acid residues.

Potential Applications in Research and Drug Development

While specific biological activities of H-Leu-Glu-OH are not extensively documented in publicly available literature, its constituent amino acids provide a basis for exploring its potential roles.

Neurological Research

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on various glutamate receptors. [2][3][4]Leucine can also modulate neuronal signaling and has been shown to impact brain energy metabolism. [5]The dipeptide H-Leu-Glu-OH could therefore be investigated for its potential to:

-

Act as a modulator of glutamate receptors.

-

Influence neurotransmitter transport and metabolism.

-

Serve as a precursor for the synthesis of larger neuropeptides.

Drug Delivery and Formulation

The physicochemical properties of H-Leu-Glu-OH, including its hydrophobicity (from leucine) and charge (from glutamic acid), could be exploited in drug delivery systems. Dipeptides can sometimes be utilized to improve the solubility, stability, or cellular uptake of therapeutic agents.

Metabolic Studies

As a dipeptide, H-Leu-Glu-OH is a metabolite that can be involved in protein turnover and amino acid homeostasis. [6]Research in this area could focus on:

-

Its role in cellular nutrition and signaling pathways.

-

Its potential as a biomarker for certain metabolic conditions.

Conclusion

H-Leu-Glu-OH is a dipeptide with a unique chemical structure that offers intriguing possibilities for research and development. This guide has provided a comprehensive overview of its fundamental properties, detailed methodologies for its synthesis and purification, and a discussion of its potential applications. As a Senior Application Scientist, it is my assessment that while established protocols for peptide synthesis can be readily adapted for the production of H-Leu-Glu-OH, further research is warranted to fully elucidate its specific biological functions and therapeutic potential. The information presented herein serves as a robust foundation for scientists and professionals embarking on the study and utilization of this promising dipeptide.

References

-

Khan Academy. Amino acid structure and classifications. [Link]

-

MDPI. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]

-

PubMed. Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. [Link]

-

PubMed Central. Glutamate Receptor Ion Channels: Structure, Regulation, and Function. [Link]

-

The Journal of Organic Chemistry. Synthesis of L-Leucyl-L-alanyl-L-valyl-L-glutamic Acid and Intermediate Peptides. [Link]

-

Wikipedia. Glutamate receptor. [Link]

-

PubMed Central. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. [Link]

-

The Journal of Organic Chemistry. Synthesis of L-Leucyl-L-alanyl-L-valyl-L-glutamic Acid and Intermediate Peptides. [Link]

-

PubChem. Leu-Glu. [Link]

-

PubMed. Characterization of a glutamic acid neurotransmitter binding site on neuroblastoma hybrid cells. [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Google Patents.

-

MDPI. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]

-

PubMed. Enzymatic synthesis of the precursor of Leu-enkephalin in water-immiscible organic solvent systems. [Link]

-

ResearchGate. Leucine aminopeptidases: Diversity in structure and function. [Link]

- Google Patents. Method for preparing L-glutamic acid.

- Google Patents. Method for solution-phase peptide synthesis.

-

Thieme. Synthesis of Peptides. [Link]

-

PubMed Central. The Intra-Hippocampal Leucine Administration Impairs Memory Consolidation and LTP Generation in Rats. [Link]

-

ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]

-

PLOS ONE. L-Amino Acids Elicit Diverse Response Patterns in Taste Sensory Cells: A Role for Multiple Receptors. [Link]

-

PubMed. [Preparation of leucine-methyl glutamate-glutamic acid copolymers]. [Link]

-

ScienceDirect. Enzymatic Production of Amino Acids. [Link]

-

PubChem. Glu-Leu. [Link]

-

Cambridge Bioscience. H-Glu-Glu-Leu-OH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. Characterization of a glutamic acid neurotransmitter binding site on neuroblastoma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Intra-Hippocampal Leucine Administration Impairs Memory Consolidation and LTP Generation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glu-Leu | C11H20N2O5 | CID 9856500 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dipeptide H-Leu-Glu-OH: A Technical Guide to its Inferred Role in Cellular Metabolism

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Leu-Glu-OH (Leucyl-Glutamic Acid) and its putative role in cellular metabolism. While direct research on this specific dipeptide is limited, this document synthesizes current knowledge on dipeptide transport and the well-established metabolic functions of its constituent amino acids, L-Leucine and L-Glutamic Acid. We will explore the probable mechanisms of its cellular uptake and subsequent hydrolysis, and delve into the significant roles Leucine and Glutamic Acid play in key metabolic pathways, including the mTOR and AMPK signaling cascades, and the Tricarboxylic Acid (TCA) cycle. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of small peptides and their potential therapeutic applications.

Introduction to H-Leu-Glu-OH

H-Leu-Glu-OH, or Leucyl-Glutamic Acid, is a dipeptide composed of the essential branched-chain amino acid L-Leucine and the non-essential amino acid L-Glutamic Acid linked by a peptide bond. Dipeptides are increasingly recognized for their roles in cellular nutrition and signaling.[1] While individual amino acids are the fundamental building blocks of proteins, di- and tripeptides are efficiently absorbed by cells and can offer unique physiological advantages.[2]

The metabolic fate of most dipeptides involves cellular uptake followed by intracellular hydrolysis into their constituent amino acids.[2] Therefore, to understand the role of H-Leu-Glu-OH in cellular metabolism, it is essential to examine the well-documented functions of Leucine and Glutamic Acid. Leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3] Glutamic acid is a key metabolite in the TCA cycle and a major excitatory neurotransmitter in the central nervous system.[4] This guide will proceed on the hypothesis that the primary metabolic impact of H-Leu-Glu-OH is mediated through the synergistic or independent actions of Leucine and Glutamic Acid following its cellular uptake and breakdown.

Cellular Uptake and Metabolism of Dipeptides

The initial step for any extracellular molecule to influence cellular metabolism is its transport across the plasma membrane. Small peptides like H-Leu-Glu-OH are primarily transported into cells via specific peptide transporters (PEPT).

The PEPT Family of Transporters

The uptake of di- and tripeptides into mammalian cells is predominantly mediated by the proton-coupled oligopeptide transporters PEPT1 and PEPT2. These transporters exhibit broad substrate specificity and are expressed in various tissues, including the intestine, kidneys, and to a lesser extent, in other cell types. The transport process is an active mechanism driven by a proton gradient across the cell membrane.

Diagram: Cellular Uptake and Fate of H-Leu-Glu-OH

Caption: Cellular uptake and metabolism of H-Leu-Glu-OH.

Intracellular Hydrolysis

Once inside the cell, dipeptides are rapidly cleaved into their constituent amino acids by cytosolic peptidases.[2] This hydrolysis is a critical step, as it releases the individual amino acids to participate in various metabolic pathways. For H-Leu-Glu-OH, this process would yield L-Leucine and L-Glutamic Acid.

The Metabolic Role of the Leucine Component

Leucine is a key regulator of protein synthesis and cellular metabolism, primarily through its influence on the mTOR and AMPK signaling pathways.

Leucine and the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of the mTOR complex 1 (mTORC1).[3]

Diagram: Leucine Activation of the mTORC1 Pathway

Caption: Simplified overview of Leucine-mediated mTORC1 signaling.

Activation of mTORC1 by Leucine leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately promotes protein synthesis and cell growth.[5]

Leucine and the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated during periods of low energy (high AMP:ATP ratio). Leucine has been shown to modulate AMPK activity, which in turn can influence fatty acid oxidation and glucose uptake.[6] The interplay between mTOR and AMPK signaling is complex and context-dependent.

The Metabolic Role of the Glutamic Acid Component

Glutamic acid and its conjugate base, glutamate, are central to several metabolic processes, most notably the Tricarboxylic Acid (TCA) cycle.

Glutamic Acid and the TCA Cycle

Glutamic acid can be readily converted to α-ketoglutarate, a key intermediate in the TCA cycle, through the action of glutamate dehydrogenase or aminotransferases.[] This anaplerotic reaction replenishes TCA cycle intermediates, which is crucial for maintaining cellular energy production and providing precursors for biosynthesis.

Diagram: Entry of Glutamic Acid into the TCA Cycle

Caption: Anaplerotic entry of Glutamic Acid into the TCA Cycle.

By feeding into the TCA cycle, glutamic acid contributes to the generation of ATP and reducing equivalents (NADH and FADH2) that are essential for cellular energy.[8]

Glutamic Acid in Neurotransmission and Other Functions

In the central nervous system, glutamate is the primary excitatory neurotransmitter.[9] It also plays a role in nitrogen metabolism and the synthesis of other non-essential amino acids.[10]

Experimental Protocols for Studying H-Leu-Glu-OH Metabolism

To empirically validate the inferred metabolic roles of H-Leu-Glu-OH, a series of in vitro experiments can be designed.

Protocol 1: Assessing Cellular Uptake of H-Leu-Glu-OH

Objective: To determine if H-Leu-Glu-OH is transported into cultured cells.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., Caco-2 for intestinal transport, or a specific cancer cell line) in appropriate culture vessels and grow to confluence.

-

Treatment: Incubate the cells with a known concentration of H-Leu-Glu-OH for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular dipeptide and lyse the cells using a suitable lysis buffer.

-

Quantification: Analyze the intracellular concentration of H-Leu-Glu-OH and its constituent amino acids (Leucine and Glutamic Acid) using LC-MS/MS.

-

Data Analysis: Plot the intracellular concentrations over time to determine the rate of uptake and hydrolysis.

Protocol 2: Investigating the Effect of H-Leu-Glu-OH on mTOR Signaling

Objective: To assess the impact of H-Leu-Glu-OH on the mTOR signaling pathway.

Methodology:

-

Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve for 4-6 hours to reduce basal mTOR activity.

-

Treatment: Treat the serum-starved cells with H-Leu-Glu-OH, Leucine alone, Glutamic Acid alone, or a combination of Leucine and Glutamic Acid for 30-60 minutes. A vehicle control should also be included.

-

Protein Extraction and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as p-S6K1 and p-4E-BP1. Total protein levels should also be assessed as loading controls.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation compared to the control.

Table 1: Expected Outcomes of mTOR Signaling Experiment

| Treatment Group | Expected p-S6K1 Levels | Expected p-4E-BP1 Levels | Rationale |

| Vehicle Control | Basal | Basal | Establishes baseline mTOR activity. |

| H-Leu-Glu-OH | Increased | Increased | Hydrolyzed Leucine activates mTORC1. |

| Leucine | Increased | Increased | Positive control for mTORC1 activation. |

| Glutamic Acid | Basal | Basal | Not expected to directly activate mTORC1. |

| Leu + Glu | Increased | Increased | To compare with the dipeptide effect. |

Implications for Research and Drug Development

The dipeptide H-Leu-Glu-OH represents a potential tool for modulating cellular metabolism. By delivering both a potent mTOR activator and a key anaplerotic substrate in a single molecule, it could have applications in various fields:

-

Cancer Research: Given the reliance of many cancer cells on both mTOR signaling and glutamine metabolism, H-Leu-Glu-OH could be investigated as a modulator of tumor cell growth and metabolism.[4]

-

Metabolic Disorders: The influence of Leucine on glucose and lipid metabolism suggests potential applications in the study of metabolic diseases like type 2 diabetes.[6]

-

Nutraceuticals and Sports Nutrition: The role of Leucine in promoting muscle protein synthesis makes dipeptides containing Leucine attractive for applications in sports nutrition and for mitigating sarcopenia.[11]

Conclusion

While direct experimental evidence for the specific metabolic role of H-Leu-Glu-OH is currently lacking, a strong inference can be made based on the well-established functions of its constituent amino acids, Leucine and Glutamic Acid. It is highly probable that H-Leu-Glu-OH is taken up by cells via peptide transporters and subsequently hydrolyzed, releasing Leucine to activate the mTOR pathway and Glutamic Acid to fuel the TCA cycle. This dual-action potential makes H-Leu-Glu-OH an intriguing molecule for further investigation in the fields of cellular metabolism, cancer biology, and nutrition. The experimental protocols outlined in this guide provide a framework for empirically testing these hypotheses and elucidating the precise metabolic impact of this dipeptide.

References

-

MDPI. (n.d.). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. Retrieved from [Link]

- Kast, C., Schropp, K., & Stralis-Pavese, N. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 60.

- Li, H., Wang, J., Zhang, M., Ye, R., & Xu, X. (2024). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry.

- Kuhne, S., And-Kuhne, S., Linder, C., & Renko, K. (2022). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 23(19), 11874.

-

Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

- Iurian, S., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123.

- Ma, Y., et al. (2024). Leucine supplementation modulates lipid metabolism and metabolic pathways in mice with type 1 diabetes: A metabolomics study. Experimental and Therapeutic Medicine, 27(1), 16.

-

Technology Networks. (2024). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

- Drummond, M. J., & Rasmussen, B. B. (2008). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226.

- Walker, D., et al. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. BMC Molecular Biology, 12, 27.

-

Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link]

- Singh, P., & Sharma, P. K. (2012). Glutamic acid as anticancer agent: An overview. Journal of Cancer Research and Therapeutics, 8(3), 358-363.

- Lynch, C. J., et al. (2002). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure-Activity Studies. The Journal of Nutrition, 132(3), 861S-865S.

-

Wikipedia. (n.d.). Signal peptide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Membrane Transport. Retrieved from [Link]

-

RSC Publishing. (n.d.). Cell-binding peptides on the material surface guide stem cell fate of adhesion, proliferation and differentiation. Retrieved from [Link]

-

Evaluating protocols and analytical methods for peptide adsorption experiments. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved from [Link]

- Williams, N. C., & O'Neill, L. A. J. (2018). A role for the Krebs cycle intermediate citrate in the inflammatory response. The Journal of Immunology, 200(1), 1-8.

-

News-Medical.Net. (n.d.). Dipeptides reveal clues to the origin of life's instructions. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino acid-derived intermediates fueling the tri-carboxilic acid cycle... Retrieved from [Link]

- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.

-

ACS Publications. (n.d.). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Retrieved from [Link]

-

Signal Peptides and Their Fragments in Post-Translation: Novel Insights of Signal Peptides. (2024). Retrieved from [Link]

- Jewell, J. L., et al. (2013). Amino acid signaling to mTORC1. Nature Reviews Molecular Cell Biology, 14(8), 503-514.

-

YouTube. (2024). Membrane Transport Mechanisms. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents. Retrieved from [Link]

-

Frontiers. (n.d.). Investigating the role of GLUL as a survival factor in cellular adaptation to glutamine depletion via targeted stable isotope resolved metabolomics. Retrieved from [Link]

-

Biology LibreTexts. (2024). 6.2: Citric Acid Cycle & Related Pathways. Retrieved from [Link]

- Kim, J. H., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction.

- Ten-Caten, F., et al. (2023). Not to be overlooked: dipeptides and their role in plant stress resilience. Journal of Experimental Botany, 74(1), 1-13.

-

ResearchGate. (n.d.). (PDF) The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. Retrieved from [Link]

-

MDPI. (n.d.). Untargeted Metabolic Analysis of Cell-Free Supernatants (CFSs) from Different Clinical Isolates of Saccharomyces cerevisiae and Their Effects on Candida albicans Virulence. Retrieved from [Link]

-

L-Glutamic acid and glutamine: Exciting molecules of clinical. (n.d.). Retrieved from [Link]

- Sijts, A. J., et al. (2008). Dipeptides catalyze rapid peptide exchange on MHC class I molecules. Proceedings of the National Academy of Sciences, 105(18), 6823-6828.

-

YouTube. (2024). What Is The Role Of Signal Peptides In Polypeptide Synthesis? - Chemistry For Everyone. Retrieved from [Link]

-

Oral absorption enhancement of dipeptide L-Glu-L-Trp-OH by lipid and glycosyl conjugation. (n.d.). Retrieved from [Link]

- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.

Sources

- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. technologynetworks.com [technologynetworks.com]

- 10. In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Leu-Glu-OH interaction with proteins and enzymes

An In-Depth Technical Guide to the Interaction of H-Leu-Glu-OH with Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Leu-Glu-OH, composed of L-leucine and L-glutamic acid, represents a fascinating molecular entity at the intersection of nutrition, metabolism, and cellular signaling. While extensive research has elucidated the individual roles of its constituent amino acids, the specific biological functions and protein interactions of the dipeptide itself are an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies used to study the interactions of H-Leu-Glu-OH with proteins and enzymes. We will delve into the physicochemical properties of this dipeptide, explore its potential biological significance, and offer detailed, field-proven protocols for characterizing its binding kinetics and thermodynamic profiles. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic and biological potential of H-Leu-Glu-OH and related small peptide molecules.

PART 1: Foundational Understanding of H-Leu-Glu-OH

Physicochemical Properties and Structural Attributes

H-Leu-Glu-OH, or L-leucyl-L-glutamic acid, is a dipeptide with a molecular formula of C₁₁H₂₀N₂O₅ and a molecular weight of 260.28 g/mol . Its structure is characterized by a peptide bond linking the α-amino group of glutamic acid to the α-carboxyl group of leucine.

The key structural features that dictate its interaction potential are:

-

The N-terminal Leucine Residue: This provides a hydrophobic isobutyl side chain, which can participate in van der Waals interactions and hydrophobic contacts within protein binding pockets.[1] The nonpolar nature of leucine often contributes to the hydrophobic core of proteins.[1]

-

The C-terminal Glutamic Acid Residue: This residue possesses a negatively charged carboxyl group in its side chain at physiological pH.[1] This acidic side chain is frequently involved in electrostatic interactions, hydrogen bonding, and can be crucial for binding to the active sites of enzymes.[1]

-

The Peptide Backbone: The amide and carbonyl groups of the peptide bond can act as hydrogen bond donors and acceptors, respectively, contributing to the stability of peptide-protein complexes.

The combination of a hydrophobic and an acidic residue gives H-Leu-Glu-OH an amphipathic character, suggesting it may interact with proteins at interfaces of polar and nonpolar environments.

Diagram: Structure of H-Leu-Glu-OH

Caption: Chemical structure of H-Leu-Glu-OH.

Postulated Biological Significance

While direct, extensive studies on the specific biological roles of H-Leu-Glu-OH are limited, we can infer potential functions based on the known activities of its constituent amino acids and the emerging understanding of dipeptides as signaling molecules.

-

Metabolic Regulation: Leucine is a key regulator of mTORC1 signaling, a central pathway in cell growth and protein synthesis.[2] Glutamate is a crucial player in nitrogen metabolism and a major excitatory neurotransmitter.[3] The dipeptide could, therefore, act as a signaling molecule reflecting the metabolic state of the cell or organism. For instance, L-leucine has been shown to increase glutamate dehydrogenase (GDH) activity, stimulating glutamate synthesis.[2][4]

-

Nutritional Signaling: Dipeptides are absorbed in the intestine via specific transporters. This uptake can trigger downstream signaling pathways. For example, some dipeptides have been shown to influence the growth and proliferation of intestinal epithelial cells.[5]

-

Neuromodulatory Activity: Given that glutamate is a primary neurotransmitter, it is plausible that H-Leu-Glu-OH could have neuromodulatory effects, potentially interacting with glutamate receptors or transporters.

-

Enzyme Modulation: The dipeptide could act as a substrate, inhibitor, or allosteric modulator of various enzymes. For example, leucine aminopeptidases are enzymes that cleave N-terminal leucine residues from peptides and proteins.[6]

PART 2: Investigating H-Leu-Glu-OH Interactions with Proteins and Enzymes

A multi-faceted approach employing various biophysical techniques is essential to comprehensively characterize the interaction of H-Leu-Glu-OH with its potential protein targets.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Why ITC? It is a label-free technique performed in-solution, providing a true measure of the binding thermodynamics without the need for modification of the interacting partners. The enthalpy and entropy values offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

-

Sample Preparation is Critical: The buffer for the protein and the peptide must be identical to minimize heat of dilution effects. Dialysis of the protein against the peptide's buffer is a standard and highly recommended practice.

-

Concentration Matters: The concentration of the protein in the cell and the peptide in the syringe should be carefully chosen based on the expected binding affinity to obtain a sigmoidal binding isotherm.

-

Protein and Peptide Preparation:

-

Express and purify the target protein to >95% purity.

-

Synthesize H-Leu-Glu-OH to >98% purity.

-

Accurately determine the concentration of both the protein and the peptide.

-

-

Buffer Preparation and Dialysis:

-

Prepare a suitable buffer (e.g., PBS or HEPES) and filter it.

-

Dialyze the protein solution against the same buffer overnight at 4°C.

-

Dissolve the peptide in the final dialysis buffer.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading the Sample and Titrant:

-

Load the protein solution into the sample cell, ensuring no air bubbles are present.

-

Load the H-Leu-Glu-OH solution into the injection syringe.

-

-

Titration Experiment:

-

Perform an initial small injection to account for dilution effects.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the peptide into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

-

Table: Representative Thermodynamic Data from ITC

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | e.g., 10 µM | Moderate affinity interaction. |

| Stoichiometry (n) | e.g., 0.98 | Indicates a 1:1 binding ratio. |

| Enthalpy (ΔH) | e.g., -5 kcal/mol | Exothermic reaction, suggesting favorable hydrogen bonding and/or van der Waals interactions. |

| Entropy (ΔS) | e.g., +10 cal/mol·K | Favorable entropy change, possibly due to the release of water molecules from the binding interface (hydrophobic effect). |

Diagram: Isothermal Titration Calorimetry Workflow

Caption: Workflow for ITC analysis.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[8] It is particularly valuable for determining the association (kₐ) and dissociation (kd) rate constants of an interaction, in addition to the binding affinity (Kd).

-

Why SPR? It provides kinetic information that is not accessible through ITC. Understanding the on- and off-rates of a peptide can be crucial for predicting its in vivo efficacy and duration of action.

-

Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical. Amine coupling is a common method, but it can lead to random orientation. Site-specific immobilization (e.g., via a His-tag) is often preferred to ensure a homogenous and active protein surface.

-

Flow Rate: A sufficiently high flow rate is necessary to minimize mass transport limitations, ensuring that the observed binding rates are a true reflection of the interaction kinetics.

-

Sensor Chip and Protein Preparation:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Prepare the purified protein in a suitable buffer for immobilization.

-

-

Protein Immobilization:

-

Activate the sensor surface (e.g., with a mixture of EDC and NHS).

-

Inject the protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of H-Leu-Glu-OH in running buffer.

-

Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration.

-

Include a buffer-only injection as a control (double referencing).

-

-

Regeneration:

-

After each peptide injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide and prepare the surface for the next injection.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference channel signal and the buffer-only injection signal.

-

Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and Kd.

-

Table: Representative Kinetic Data from SPR

| Parameter | Value | Interpretation |

| Association Rate (kₐ) | e.g., 1 x 10⁵ M⁻¹s⁻¹ | Rate at which the peptide binds to the protein. |

| Dissociation Rate (kd) | e.g., 1 x 10⁻³ s⁻¹ | Rate at which the peptide-protein complex dissociates. |

| Binding Affinity (Kd) | e.g., 10 nM | High affinity interaction (calculated as kd/kₐ). |

Diagram: Surface Plasmon Resonance Workflow

Caption: Workflow for SPR analysis.

Co-Immunoprecipitation (Co-IP): Identifying Interaction Partners in a Cellular Context

Co-IP is a technique used to identify the in vivo interaction partners of a target protein.[9] If H-Leu-Glu-OH is hypothesized to modulate the interaction between two or more proteins, Co-IP can be a valuable tool to test this hypothesis.

-

Why Co-IP? It allows for the study of protein interactions within a more physiological context (i.e., in a cell lysate). This is crucial for validating interactions identified by in vitro methods like ITC and SPR.

-

Antibody Selection: A highly specific antibody against the "bait" protein is essential for a successful Co-IP experiment to avoid the pull-down of non-specific proteins.

-

Lysis Buffer Composition: The choice of lysis buffer is a critical variable. Harsh detergents can disrupt protein-protein interactions, while mild detergents may not efficiently lyse the cells. Optimization is often required.

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with H-Leu-Glu-OH at various concentrations and for different durations. Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with an appropriate Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the bait protein.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey").

-

Alternatively, the entire pulled-down complex can be analyzed by mass spectrometry to identify unknown interaction partners.

-

Diagram: Co-Immunoprecipitation Workflow

Caption: Workflow for Co-IP analysis.

PART 3: Hypothetical Signaling Pathway Involving H-Leu-Glu-OH

Based on the known roles of leucine and glutamate, we can propose a hypothetical signaling pathway where H-Leu-Glu-OH acts as an extracellular signaling molecule.

Diagram: Hypothetical H-Leu-Glu-OH Signaling Pathway

Caption: A hypothetical signaling pathway for H-Leu-Glu-OH.

In this model, H-Leu-Glu-OH binds to a specific cell surface receptor, such as a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. The activated G-proteins then modulate the activity of effector enzymes, resulting in the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca²⁺). These second messengers, in turn, activate downstream kinase cascades, such as the MAPK or PI3K/Akt pathways. Ultimately, these signaling cascades converge on the activation of transcription factors and other effector proteins, like mTORC1, leading to specific cellular responses such as altered gene expression, increased protein synthesis, and cell proliferation.

PART 4: Conclusion and Future Directions

The dipeptide H-Leu-Glu-OH holds significant potential as a bioactive molecule with roles in metabolism, signaling, and potentially, therapeutics. While direct research on this specific dipeptide is still in its early stages, the foundational knowledge of its constituent amino acids and the availability of powerful biophysical techniques provide a clear roadmap for future investigations. The comprehensive experimental approaches detailed in this guide, including ITC, SPR, and Co-IP, offer a robust framework for elucidating the specific protein and enzyme interactions of H-Leu-Glu-OH. A thorough understanding of these interactions at the molecular level will be crucial for unlocking the full therapeutic and biological potential of this and other small peptide molecules. Future research should focus on identifying the specific receptors and enzymes that bind to H-Leu-Glu-OH, characterizing the downstream signaling pathways it modulates, and exploring its physiological effects in various in vitro and in vivo models.

References

-

Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. Retrieved January 24, 2026, from [Link]

-

Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved January 24, 2026, from [Link]

-

National Council of Educational Research and Training. (n.d.). Biomolecules. NCERT. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2024, January 22). Amino acid. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved January 24, 2026, from [Link]

-

Wu, G. (2019). Physiological Effects of Dietary Amino Acids on Gut Health and Functions of Swine. Frontiers in Veterinary Science, 6, 171. [Link]

-

Li, Y., et al. (2021). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. Poultry Science, 100(7), 101183. [Link]

-

National Center for Biotechnology Information. (n.d.). Amino Acids in Cell Signaling: Regulation and Function. PubMed. Retrieved January 24, 2026, from [Link]

-

Tan, J., et al. (2017). L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver. Scientific Reports, 7(1), 18031. [Link]

-

Chen, X., et al. (2020). Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects. Applied Microbiology and Biotechnology, 104(22), 9465–9484. [Link]

-

Malm, J., et al. (1992). Expression and characterization of recombinant human protein S in heterologous cells--studies of the interaction of amino acid residues leu-608 to glu-612 with human C4b-binding protein. Thrombosis and Haemostasis, 67(5), 526–532. [Link]

-

Tischler, M. E., & Goldberg, A. L. (1980). Influence of L-Leucine on Glutamate Dehydrogenase Activity in Isolated Rat Diaphragm. Metabolism, 29(6), 575-580. [Link]

-

The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved January 24, 2026, from [Link]

-

Journal of the American Chemical Society. (2023). Modulation of Protein–Protein Interactions with Molecular Glues in a Synthetic Condensate Platform. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015, October 16). Reviewing the Effects of L-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Retrieved January 24, 2026, from [Link]

-

Walch-Liu, P., et al. (2006). Evidence that L-Glutamate Can Act as an Exogenous Signal to Modulate Root Growth and Branching in Arabidopsis thaliana. Plant and Cell Physiology, 47(5), 645–655. [Link]

-

UNITSLAB.COM. (n.d.). Testosterone conversion calculator. Retrieved January 24, 2026, from [Link]

-

ACS Omega. (2021, July 13). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). The Many Roles of Glutamate in Metabolism. PubMed Central. Retrieved January 24, 2026, from [Link]

-

MDPI. (2023). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Retrieved January 24, 2026, from [Link]

-

SciSpace. (2006). Evidence that L-glutamate can act as an exogenous signal to modulate root growth and branching in Arabidopsis thaliana. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2006). Cell signaling, the essential role of O-GlcNAc!. PubMed. Retrieved January 24, 2026, from [Link]

-

Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved January 24, 2026, from [Link]

-

MDPI. (2021). Roles of Glutamate Receptor-Like Channels (GLRs) in Plant Growth and Response to Environmental Stimuli. Retrieved January 24, 2026, from [Link]

-

Cell Signaling Technology. (2024, September 26). Immunoprecipitation Protocol: A Visual Guide. YouTube. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). A comprehensive review on the glucoregulatory properties of food-derived bioactive peptides. PubMed Central. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, November 28). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. PubMed. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Receptor Binding-Induced Conformational Changes in Herpes Simplex Virus Glycoprotein D Permit Interaction with the gH/gL Complex to Activate Fusion. PubMed Central. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2014). Understanding Nuclear Receptor Form and Function Using Structural Biology. PubMed Central. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. PubMed Central. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Influence of L-Leucine on Glutamate Dehydrogenase Activity in Isolated Rat Diaphragm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

Methodological & Application

Solid-Phase Synthesis of H-Leu-Glu-OH: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Leu-Glu-OH. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the chemical principles and practical steps involved in modern peptide synthesis. The protocol emphasizes the widely adopted Fmoc/tBu strategy, ensuring a robust and reproducible methodology.

Introduction: The Principles of Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created.[1] By anchoring the initial amino acid to an insoluble polymer support (resin), the growing peptide chain can be readily purified by simple filtration and washing after each chemical reaction, dramatically simplifying the overall process.[1]

This protocol utilizes the fluorenylmethyloxycarbonyl (Fmoc) strategy for temporary Nα-amino group protection. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[4]

The target dipeptide, Leucyl-Glutamic acid (H-Leu-Glu-OH), will be synthesized on a Wang resin. This resin is specifically chosen for the synthesis of peptides with a C-terminal carboxylic acid, as the p-alkoxybenzyl alcohol linker is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide product.[4][5]

Materials and Reagents

Successful peptide synthesis relies on high-quality reagents and appropriate equipment. Ensure all solvents are of peptide synthesis grade, and amino acid derivatives are of high purity.

| Reagent | Purpose | Grade/Purity | Supplier Example |

| Fmoc-Glu(OtBu)-Wang Resin | Solid support and first amino acid | 100-200 mesh, ~0.5 mmol/g loading | Sigma-Aldrich, Novabiochem |

| Fmoc-Leu-OH | Nα-Fmoc protected Leucine | >99% | ChemPep, Bachem |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, amine-free | Fisher Scientific, VWR |

| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS grade or higher | Sigma-Aldrich, VWR |

| Piperidine | Reagent for Fmoc deprotection | >99% | Acros Organics, Sigma-Aldrich |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Coupling reagent | >98% | Aapptec, CEM Corporation |

| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling | Peptide synthesis grade, >99.5% | Alfa Aesar, TCI |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin and side-chain deprotection | >99% | Halocarbon, Oakwood Chemical |

| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | >98% | Gelest, Sigma-Aldrich |

| Deionized Water (H₂O) | Scavenger in cleavage cocktail and for HPLC | 18.2 MΩ·cm | Millipore, Sartorius |

| Diethyl Ether (cold) | For peptide precipitation | ACS grade or higher | Fisher Scientific, VWR |

| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade | Honeywell, J.T.Baker |

Equipment:

-

Solid-phase peptide synthesis vessel with a fritted disc

-

Shaker or vortexer for mixing

-

Vacuum filtration apparatus

-

Round-bottom flask for cleavage

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer for identity confirmation

Experimental Protocol: Step-by-Step Synthesis of H-Leu-Glu-OH

This protocol is designed for a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

Resin Preparation and Swelling

The initial step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents. Proper swelling creates a gel-like state, facilitating efficient diffusion of solvents and solutes.

Protocol:

-

Weigh 200 mg of Fmoc-Glu(OtBu)-Wang resin (~0.1 mmol) and place it into the synthesis vessel.

-

Add 5 mL of DCM and allow the resin to swell for 20 minutes with occasional agitation.

-

Drain the DCM using vacuum filtration.

-

Wash the resin with DMF (3 x 5 mL for 1 minute each) to prepare for the first deprotection step.

Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of Glutamic acid exposes the free amine, which will then be available to form a peptide bond with the incoming Leucine residue. Piperidine acts as a mild base that abstracts the acidic proton on the fluorene ring, initiating a β-elimination reaction to release the free amine and dibenzofulvene.[2] The excess piperidine also serves to trap the reactive dibenzofulvene, preventing side reactions.[3]

Protocol:

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL for 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Caption: Fmoc deprotection workflow.

Amino Acid Coupling

The formation of the peptide bond between the C-terminal Glu and the incoming Leu is a critical step. HBTU is a highly efficient uronium-based coupling reagent that, in the presence of a base like DIPEA, activates the carboxylic acid of Fmoc-Leu-OH to form a reactive O-acylisourea ester.[8][9] This activated species then readily reacts with the free amine on the resin-bound Glu to form the desired peptide bond.

Protocol:

-

In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the amino acid/HBTU solution and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

Once the reaction is complete, drain the coupling solution.

-